molecular formula C11H9ClF3N3OS B2862365 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448056-74-3

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2862365
CAS No.: 1448056-74-3
M. Wt: 323.72
InChI Key: JJFDYNNAUBZOKN-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, designed for research use only. This compound incorporates two privileged pharmacophores: a thiophene-2-carboxamide scaffold and a 3-(trifluoromethyl)-1H-pyrazole ring, linked by an ethyl spacer. This specific architecture suggests potential for diverse biological activity. Pyrazole derivatives are extensively documented in scientific literature for their wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities . The trifluoromethyl group on the pyrazole ring is a common feature in modern drug design, often enhancing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . Similarly, the thiophene-carboxamide moiety is found in compounds studied for various applications, such as calcium channel inhibition and antibacterial activity . The integration of these structures makes this chemical a valuable probe for researchers investigating new therapeutic agents, studying structure-activity relationships (SAR), and exploring novel mechanisms of action in areas like immunology and oncology. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bio-screening assays.

Properties

IUPAC Name

5-chloro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3OS/c12-9-2-1-7(20-9)10(19)16-4-6-18-5-3-8(17-18)11(13,14)15/h1-3,5H,4,6H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFDYNNAUBZOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Route

This method employs 2-chlorothiophene as the starting material. Trichloroacetyl chloride undergoes Friedel-Crafts acylation in the presence of aluminum trichloride (AlCl₃), yielding 2-trichloroacetyl-5-chlorothiophene. Subsequent hydrolysis with aqueous sodium hydroxide (20% w/w) at controlled temperatures (5–30°C) produces the carboxylic acid. The reaction achieves a purity of 98.8% after recrystallization with ethanol-water mixtures.

Key Conditions :

  • Reagents : 2-Chlorothiophene, AlCl₃, trichloroacetyl chloride.
  • Yield : ~98.8% after purification.
  • Critical Step : Temperature control during hydrolysis to prevent side reactions.

Grignard Reagent Carbonylation

5-Chloro-2-bromothiophene is reacted with magnesium to form a Grignard reagent, which is then treated with carbon dioxide (CO₂) to introduce the carboxylic acid group. Acidic workup (e.g., HCl) yields the desired product. This method is advantageous for scalability but requires stringent anhydrous conditions.

Oxidation of 5-Chloro-2-Acetylthiophene

Oxidation of 5-chloro-2-acetylthiophene using a sodium chlorite (NaClO₂) and potassium dihydrogen phosphate (KH₂PO₄) system provides direct access to the carboxylic acid. This route avoids halogenated solvents, aligning with green chemistry principles.

Synthesis of 2-(3-(Trifluoromethyl)-1H-Pyrazol-1-yl)Ethylamine

The pyrazole-ethylamine fragment is synthesized through regioselective pyrazole formation followed by amine functionalization.

Pyrazole Core Synthesis

A high-yielding method for 3-(trifluoromethyl)-1H-pyrazole involves cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine. The reaction produces a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-substituted analog, which are separated via fractional distillation under reduced pressure.

Optimization Insight :

  • Regioselectivity : Controlled by reaction temperature and solvent polarity.
  • Separation : Boiling point differentials under vacuum enable isolation of the 3-substituted isomer.

Ethylamine Side-Chain Introduction

The 1H-pyrazole nitrogen is alkylated using 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF). Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) may be employed to prevent over-alkylation. Deprotection under acidic conditions (e.g., HCl in dioxane) yields 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine.

Amide Coupling Strategies

The final step involves coupling 5-chlorothiophene-2-carboxylic acid with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine via amide bond formation.

Carbodiimide-Mediated Coupling

A standard protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The carboxylic acid is activated in situ, followed by amine addition. This method achieves yields of 66–85%.

Representative Procedure :

  • Dissolve 5-chlorothiophene-2-carboxylic acid (1.0 equiv) in DCM.
  • Add EDCI (1.2 equiv) and DMAP (0.1 equiv) under argon.
  • Stir for 30 minutes, then add 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine (1.1 equiv).
  • Quench with HCl (1M), extract with DCM, and purify via column chromatography.

Mixed Anhydride Method

Alternative activation with isobutyl chloroformate generates a mixed anhydride intermediate, which reacts with the amine in tetrahydrofuran (THF). This approach minimizes racemization and is suitable for acid-sensitive substrates.

Analytical Characterization

Critical validation steps include:

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole and amide connectivity.
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺).
  • HPLC : Assess purity (>98% for pharmaceutical applications).

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrazole Synthesis : Competing 3- and 5-substituted isomers require careful separation.
  • Amine Stability : The ethylamine linker is prone to oxidation; inert atmospheres are essential.
  • Scale-Up Considerations : Grignard and Friedel-Crafts routes demand specialized equipment for large batches.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The thiophene ring can undergo oxidation, potentially forming sulfoxides or sulfones.

  • Reduction: The carboxamide group may be reduced to an amine under strong reducing conditions.

  • Substitution: Halogen atoms on the thiophene ring can be replaced by other nucleophiles, providing a way to modify the molecule further.

Common Reagents and Conditions

  • Oxidation: Agents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

  • Reduction: Lithium aluminium hydride (LAH) for amide reduction.

  • Substitution: Sodium hydride (NaH) for halogen-nucleophile substitution.

Major Products Formed

The major products depend on the specific reaction type, but can include:

  • Sulfoxides/Sulfones: from oxidation.

  • Amines: from reduction.

  • Various Substituted Derivatives: from nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, it serves as a versatile building block for synthesizing more complex molecules, particularly those with pharmaceutical potential.

Biology

Due to its unique structure, it may exhibit bioactive properties, including acting as enzyme inhibitors or receptor modulators, making it of interest for biological studies.

Medicine

Industry

In industry, it may be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide exerts its effects typically involves:

  • Binding to Molecular Targets: It may bind to specific proteins or enzymes, altering their activity.

  • Pathway Modulation: It could interact with cellular pathways, influencing processes like signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several carboxamide derivatives. Below is a detailed comparison:

Structural Analogs

Compound Name Key Structural Differences Pharmacological Activity Key References
5-Chloro-N-[2-(6-Fluoro-3-methyl-2,2-dioxido-benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl]thiophene-2-carboxamide Replaces pyrazole with a benzothiadiazole ring; includes dioxido and fluoro substituents. Not explicitly stated, but benzothiadiazole derivatives are often explored for CNS or anti-inflammatory targets.
Segartoxaban Incorporates a sulfonamide group, piperazine ring, and oxopyrrolidine. Blood coagulation Factor Xa and thrombin inhibitor.
1-(4-Chloro-2-methylphenyl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Features a triazole-pyridine core instead of thiophene; higher molecular weight (481.8 g/mol). Synthetic intermediate; potential kinase inhibitor.
5-Chloro-N-(((5S)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide Oxazolidinone and morpholine substituents; molecular formula C19H18N3O5SCl. Likely targets enzymes via oxazolidinone’s conformational rigidity.

Pharmacological Activity

  • Target Compound : While direct activity data is unavailable, the trifluoromethylpyrazole group is associated with kinase inhibition (e.g., JAK/STAT pathways) .
  • Segartoxaban () : Explicitly inhibits Factor Xa (IC50 = 2.1 nM) and thrombin (IC50 = 12 nM), highlighting the importance of carboxamide positioning for anticoagulant activity.
  • Benzothiadiazole Analog () : The dioxido group enhances solubility but may reduce blood-brain barrier penetration compared to the target compound.

Toxicity and Metabolic Stability

  • Pyrazole-containing compounds generally show moderate metabolic stability due to cytochrome P450 interactions.

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